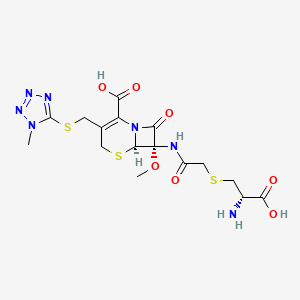
Cefminox
Übersicht
Beschreibung
Cefminox ist ein Cephalosporin-Antibiotikum der zweiten Generation, das für seine breite bakterizide Aktivität bekannt ist. Es ist besonders wirksam gegen gramnegative und anaerobe Bakterien . Diese Verbindung wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt und ist in Japan zugelassen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch eine Kondensationsreaktion synthetisiert werden, die 7β-Bromoacetamid-7α-Methoxy-3-(1-Methyl-1H-5-Tetrazol)sulfurmethyl-3-Cephem-4-carbonsäure und D-Cysteinhydrochlorid umfasst. Die Reaktion wird in Wasser durchgeführt, wobei der pH-Wert mit Natriumhydrogencarbonat auf 6,0–7,0 eingestellt wird . Die Reaktionsprodukte werden dann mit einer unpolaren makroporösen Harzsäule der X5-Chromatographie gereinigt und mit Ethanol-wässriger Lösung oder wasserfreiem Alkohol umkristallisiert .
Industrielle Produktionsmethoden
Für die industrielle Produktion wird this compound-Natrium hergestellt, indem eine Verbindung mit einer bestimmten Struktur in einem organischen Lösungsmittel dispergiert, Natriummethoxid hinzugefügt und eine Kondensationsreaktion durchgeführt wird. Das resultierende wasserfreie this compound-Natrium wird dann in Gegenwart von Wasser in this compound-Natrium-Heptahydratkristalle umgewandelt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cefminox can be synthesized through a condensation reaction involving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride. The reaction is carried out in water with the pH adjusted to 6.0-7.0 using sodium bicarbonate . The reaction products are then purified using a nonpolar macroporous resin X5 chromatography column and recrystallized with ethanol-aqueous solution or anhydrous alcohol .
Industrial Production Methods
For industrial production, this compound sodium is prepared by dispersing a compound with a specific structure in an organic solvent, adding sodium methoxide, and carrying out a condensation reaction. The resulting anhydrous this compound sodium is then transformed into this compound sodium heptahydrate crystal in the presence of water .
Analyse Chemischer Reaktionen
Reaktionstypen
Cefminox unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist besonders empfindlich gegenüber Umweltfaktoren und kann unter dem Einfluss von Licht und Wärme zerfallen, oxidieren oder polymerisieren .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind Natriumhydrogencarbonat, Natriummethoxid und ethanol-wässrige Lösungen . Die Reaktionsbedingungen beinhalten oft die Aufrechterhaltung bestimmter pH-Werte und Temperaturen, um die Stabilität zu gewährleisten und eine Degradation zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind this compound-Natrium und seine Heptahydratform. Unter bestimmten Bedingungen können auch Abbauprodukte wie this compound-Thioether und hochmolekulare Polymere entstehen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird zur Untersuchung von Cephalosporin-Antibiotika und deren chemischen Eigenschaften verwendet.
Medizin: Wird zur Behandlung bakterieller Infektionen verwendet, insbesondere solcher, die durch gramnegative und anaerobe Bakterien verursacht werden.
Industrie: Wird bei der Herstellung von Antibiotika und anderen pharmazeutischen Produkten eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an spezifische Penicillin-bindende Proteine (PBPs) in der bakteriellen Zellwand und hemmt so das dritte und letzte Stadium der bakteriellen Zellwandsynthese . Dies führt zur Lyse und zum Absterben der Bakterienzellen. Zusätzlich wurde this compound als dualer Agonist des Prostacyclin-Rezeptors und des Peroxisomen-Proliferator-aktivierten Rezeptors-gamma identifiziert, was zu seiner therapeutischen Wirksamkeit gegen pulmonale arterielle Hypertonie beiträgt .
Wissenschaftliche Forschungsanwendungen
Cefminox has a wide range of scientific research applications:
Wirkmechanismus
Cefminox exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This results in the lysis and death of the bacterial cells. Additionally, this compound has been identified as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, which contributes to its therapeutic efficacy against pulmonary arterial hypertension .
Vergleich Mit ähnlichen Verbindungen
Cefminox ist unter den Cephalosporin-Antibiotika einzigartig aufgrund seiner breiten Aktivität und Wirksamkeit gegen gramnegative und anaerobe Bakterien . Zu den ähnlichen Verbindungen gehören andere Cephalosporine der zweiten Generation wie Cefuroxim und Cefoxitin . Im Vergleich zu diesen Verbindungen hat this compound eine unterschiedliche chemische Struktur, die eine Methoxygruppe in 7α-Position umfasst, wodurch seine Stabilität und Resistenz gegenüber β-Lactamase-Enzymen verbessert wird .
Liste ähnlicher Verbindungen
- Cefuroxim
- Cefoxitin
- Cefotetan
- Cefmetazol
Eigenschaften
IUPAC Name |
(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDXOWVAHXDYCU-VXSYNFHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016174 | |
| Record name | Cefminox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84305-41-9 | |
| Record name | Cefminox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84305-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefminox [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefminox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefminox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFMINOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefminox?
A1: this compound is a beta-lactam antibiotic belonging to the cephamycin class. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] Specifically, it binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. []
Q2: How does the D-amino acid side-chain of this compound contribute to its activity?
A3: Studies have shown that the D-amino acid side-chain of this compound contributes to its enhanced bacteriolytic activity, especially when combined with other antibiotics like piperacillin. [] This synergistic effect is believed to be partially attributed to the D-amino acid moiety, although the exact mechanism remains unclear. []
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound sodium salt (the clinically used form) is C16H16N5NaO7S3. Its molecular weight is 513.5 g/mol. []
Q4: Are there different crystal forms of this compound sodium, and do they have different properties?
A5: Yes, research has identified several crystal forms of this compound sodium, including a heptahydrate, a hexahydrate, and other novel crystal forms. [, ] These different crystal forms exhibit variations in properties such as stability, content of high-molecular-weight polymers, and suitability for pharmaceutical formulation. [, ] For example, a novel this compound sodium compound crystal was found to have a lower content of high-molecular-weight polymers and enhanced stability compared to the previously reported heptahydrate form. []
Q5: How stable is this compound sodium in solution, and how does temperature affect its stability?
A6: this compound sodium solution exhibits poor thermal stability. [] Studies using isothermal accelerated tests and multiple linear models revealed that the degradation of this compound sodium in solution follows first-order kinetics. [] This degradation rate increases with higher temperatures, highlighting the importance of proper storage conditions. []
Q6: Can this compound sodium be mixed with other intravenous infusion fluids, and what is the compatibility?
A7: this compound sodium has been tested for compatibility with various intravenous infusion fluids, including fructose injections and 0.9% sodium chloride injection. [, ] While compatible with these solutions for a limited time, its stability can vary significantly depending on the manufacturer of the infusion fluid and the storage temperature. [, ] It is crucial to consult compatibility charts and follow recommended administration guidelines to ensure efficacy and safety.
Q7: How does the in vivo efficacy of this compound compare to its in vitro activity?
A9: Studies have shown that this compound displays a higher in vivo efficacy (ED50) than predicted from its in vitro activity (MIC). [, ] This phenomenon suggests favorable pharmacokinetic properties and distribution within the body, leading to enhanced efficacy in clinical settings. []
Q8: Has the clinical efficacy of this compound been investigated in specific infections?
A10: Yes, clinical research has investigated the use of this compound in treating various infections. Studies have shown its efficacy in treating lower respiratory tract infections, [, ] urinary tract infections, [] bacterial liver abscesses, [] acute purulent sinusitis, [] and hospital-acquired pneumonia. [] These studies highlight the clinical utility of this compound in managing a range of bacterial infections.
Q9: What are the known mechanisms of resistance to this compound?
A9: Like other beta-lactam antibiotics, bacterial resistance to this compound can arise through mechanisms such as:
- Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring of this compound, rendering it ineffective. [, ] The presence of ESBLs and AmpC beta-lactamases significantly reduces this compound susceptibility. [, , ]
- Alterations in penicillin-binding proteins: Mutations in PBPs can reduce their binding affinity to this compound, making the bacteria less susceptible to its action. []
Q10: Is there cross-resistance between this compound and other antibiotics?
A12: Cross-resistance between this compound and other beta-lactam antibiotics, particularly those belonging to the cephamycin class, is possible. [, ] This cross-resistance often stems from shared resistance mechanisms, such as the production of broad-spectrum beta-lactamases. [] Therefore, it is essential to consider the local resistance patterns and perform susceptibility testing to guide appropriate antibiotic selection.
Q11: What analytical techniques are employed for the detection and quantification of this compound?
A11: Several analytical methods are utilized to characterize and quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in various matrices, such as serum, pharmaceutical formulations, and biological samples. [, ]
- UV Spectrophotometry: this compound absorbs UV light, and this property can be exploited for its quantification. [, , ]
- High-Performance Capillary Electrophoresis (HPCE): This method offers high resolution and rapid separation, making it suitable for simultaneous determination of this compound with other drugs in biological samples like serum. []
Q12: How are impurities in this compound sodium identified and characterized?
A14: Identification and characterization of impurities in this compound sodium are crucial for quality control. Techniques like liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) are employed for this purpose. [] This technique allows for the separation and identification of various unknown impurities and isomers based on their mass-to-charge ratios and fragmentation patterns. [, ]
Q13: How is this compound metabolized and excreted from the body?
A15: this compound is primarily excreted unchanged in the urine, indicating minimal metabolism within the body. [] Its excretion rate is rapid, with over 90% of the administered dose recovered in the urine within 12 hours. []
Q14: How does the pharmacokinetic profile of this compound contribute to its efficacy?
A16: The favorable pharmacokinetic properties of this compound, such as good tissue penetration and a relatively long half-life, contribute to its in vivo efficacy. [] This allows for sustained drug concentrations at the site of infection, enhancing its bactericidal activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


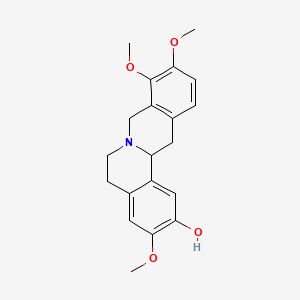
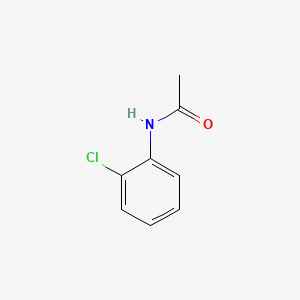
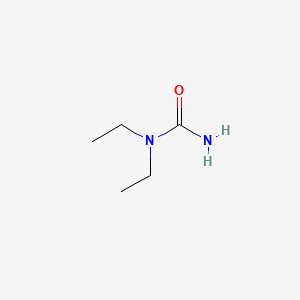
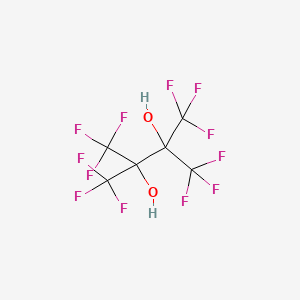
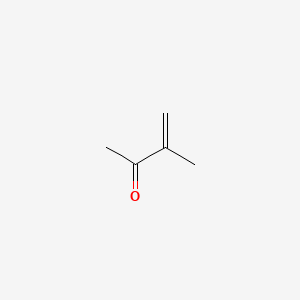

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)
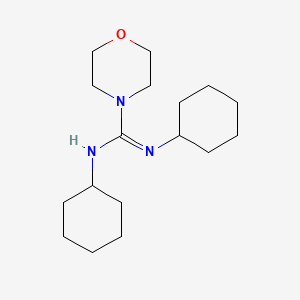
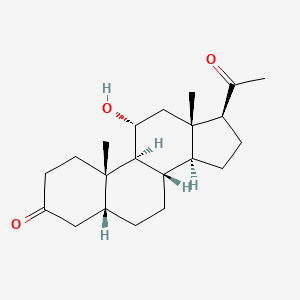
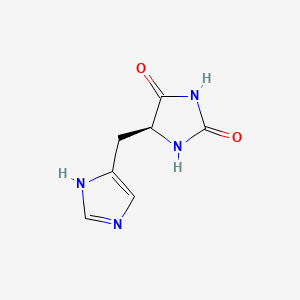
![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)
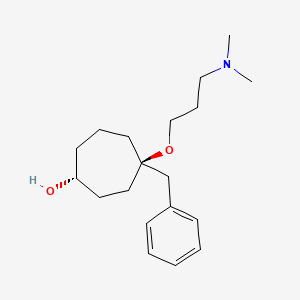
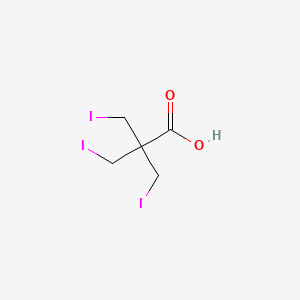
![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)
